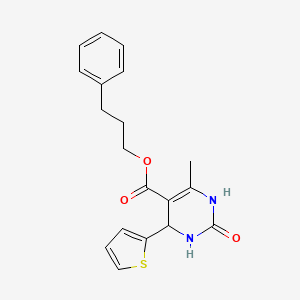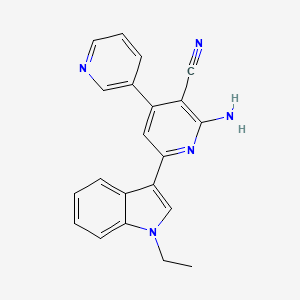![molecular formula C12H22N2O4 B5488931 (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol](/img/structure/B5488931.png)
(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of piperidine, a heterocyclic compound commonly found in various natural products and pharmaceuticals. In
作用机制
The mechanism of action of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is not fully understood. However, studies have suggested that the compound may inhibit the aggregation of amyloid beta by binding to specific sites on the protein. Additionally, (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol may exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol can cross the blood-brain barrier and accumulate in the brain. This suggests that the compound may have direct effects on the central nervous system. Additionally, (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol has been shown to have low toxicity in vitro and in vivo, indicating that it may be safe for use in humans.
实验室实验的优点和局限性
One of the advantages of using (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, the compound has been shown to have low toxicity, making it a safe option for use in experiments. However, one limitation of using (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is its complex synthesis method, which may make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol. One area of interest is in the development of new therapeutic agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol and its potential applications in other disease states. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol, which may facilitate its use in future experiments.
Conclusion:
In conclusion, (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is a compound with significant potential in the field of medicinal chemistry. Its potential therapeutic applications in the treatment of neurodegenerative diseases, low toxicity, and ability to cross the blood-brain barrier make it an attractive option for further research. However, more studies are needed to fully understand the mechanism of action of the compound and its potential applications in other disease states. Additionally, more efficient and cost-effective methods for the synthesis of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol are needed to facilitate its use in future experiments.
合成方法
The synthesis of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is a multi-step process that involves the conversion of starting materials to the final product. The first step involves the protection of the amino group of piperidine with a suitable protecting group. This is followed by the reaction of the protected piperidine with 2-(2-oxoethyl)-1,3-oxazinan-4-one to obtain the intermediate product. The intermediate product is then subjected to deprotection and reduction to yield (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol.
科学研究应用
(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol can inhibit the aggregation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Additionally, (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
属性
IUPAC Name |
1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(oxazinan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c15-10-3-6-13(9-11(10)16)12(17)4-7-14-5-1-2-8-18-14/h10-11,15-16H,1-9H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXIXOQBMINXDV-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCON(C1)CCC(=O)N2CC[C@@H]([C@H](C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)

![2-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5488879.png)
![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5488895.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride](/img/structure/B5488897.png)
![1'-[4-(1H-pyrazol-4-yl)butanoyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5488918.png)

![N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5488932.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5488940.png)
![[3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5488943.png)